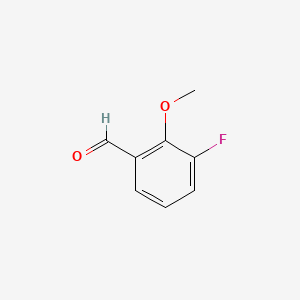
3-Fluoro-2-methoxybenzaldehyde
Descripción general
Descripción
3-Fluoro-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methoxy group at the second position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Chemistry:
- 3-Fluoro-2-methoxybenzaldehyde is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine:
- The compound is utilized in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific molecular pathways .
Industry:
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Fluoro-2-methoxybenzaldehyde is a chemical compound that is often used as a building block in chemical synthesis
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
It’s suggested that the compound may be involved in the synthesis of other complex molecules
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the compound is sensitive to air , which could affect its stability and efficacy. Other factors, such as temperature and pH, could also influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
3-Fluoro-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, making this compound a potential chemosensitizing agent in antifungal treatments . The compound’s ability to modulate the activity of these enzymes highlights its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can disrupt cellular antioxidation systems, leading to oxidative stress and subsequent cell damage . This disruption can affect cell signaling pathways that rely on redox-sensitive proteins, ultimately altering gene expression and metabolic processes. The ability of this compound to induce oxidative stress makes it a valuable tool for studying cellular responses to redox imbalances.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to enzymes such as superoxide dismutases and glutathione reductase, leading to their inhibition . This inhibition disrupts the cellular redox balance, resulting in increased levels of reactive oxygen species (ROS). The elevated ROS levels can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can modulate gene expression by affecting transcription factors that are sensitive to redox changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can cause sustained oxidative stress, leading to chronic cellular damage and altered cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may be beneficial for studying adaptive cellular responses. At higher doses, this compound can cause significant toxicity, leading to severe oxidative damage and cell death . Threshold effects have been observed, where a specific dosage range triggers a marked increase in adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox homeostasis. The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in detoxifying reactive oxygen species . By inhibiting these enzymes, this compound disrupts the normal metabolic flux, leading to an accumulation of ROS and subsequent oxidative damage. The compound’s impact on metabolic pathways underscores its potential as a tool for studying redox biology.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to proteins involved in redox regulation, influencing its localization and activity. The distribution of the compound within different cellular compartments can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytoplasm, where it interacts with redox-sensitive enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through interactions with mitochondrial targeting sequences. The subcellular localization of the compound is critical for understanding its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From 3-Fluorosalicylaldehyde and Iodomethane:
From Benzoyl Chloride and 3-Fluorooxyaniline:
Industrial Production Methods:
- Industrial production methods for 3-Fluoro-2-methoxybenzaldehyde typically involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-fluoro-2-methoxybenzoic acid, while reduction can produce 3-fluoro-2-methoxybenzyl alcohol.
Comparación Con Compuestos Similares
Comparison:
- 2-Fluoro-5-methoxybenzaldehyde: Similar in structure but with the fluorine atom at the second position and the methoxy group at the fifth position. This positional difference can lead to variations in reactivity and applications.
- 3-Fluoro-4-methoxybenzaldehyde: The fluorine atom is at the third position, and the methoxy group is at the fourth position. This compound may have different electronic and steric properties compared to 3-Fluoro-2-methoxybenzaldehyde.
- 2-Fluoro-3-methoxybenzaldehyde: The fluorine atom is at the second position, and the methoxy group is at the third position. This arrangement can affect the compound’s chemical behavior and potential uses.
This compound stands out due to its unique substitution pattern, which can influence its reactivity and suitability for specific applications in research and industry.
Propiedades
IUPAC Name |
3-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOYMZBAUIGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503016 | |
| Record name | 3-Fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74266-68-5 | |
| Record name | 3-Fluoro-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74266-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
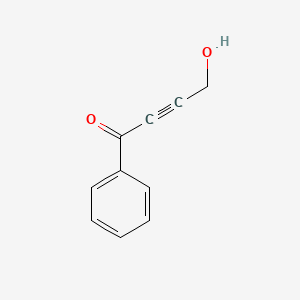
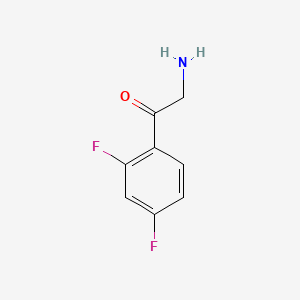

![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)



![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)
![1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone](/img/structure/B1315059.png)
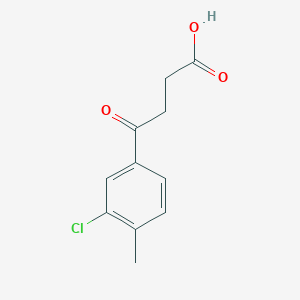
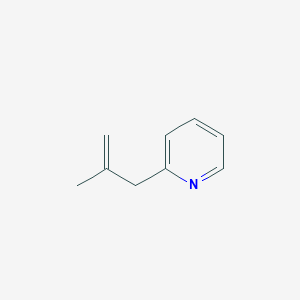
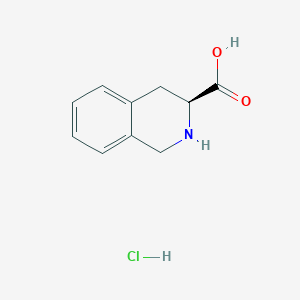
![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)

